1-(1-Methylazetidin-3-yl)ethanol 1-(1-Methylazetidin-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011016
InChI: InChI=1S/C6H13NO/c1-5(8)6-3-7(2)4-6/h5-6,8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

1-(1-Methylazetidin-3-yl)ethanol

CAS No.:

Cat. No.: VC16011016

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methylazetidin-3-yl)ethanol -

Specification

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 1-(1-methylazetidin-3-yl)ethanol
Standard InChI InChI=1S/C6H13NO/c1-5(8)6-3-7(2)4-6/h5-6,8H,3-4H2,1-2H3
Standard InChI Key MCGGNCUHFFNTAE-UHFFFAOYSA-N
Canonical SMILES CC(C1CN(C1)C)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

1-(1-Methylazetidin-3-yl)ethanol consists of a saturated four-membered azetidine ring with:

  • A methyl group at the nitrogen atom (1-position).

  • An ethanol substituent (-CH2CH2OH) at the 3-position of the ring.
    The azetidine ring’s inherent strain (approximately 25–30 kcal/mol due to its small ring size) and the electron-donating methyl group influence its reactivity and conformational stability .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Density~0.95–1.05 g/cm³ (estimated)
Boiling Point180–200°C (predicted)
LogP (Partition Coefficient)~0.2 (indicating moderate hydrophilicity)
SolubilityMiscible in polar solvents (e.g., water, ethanol)

The hydroxyl group enhances water solubility, while the azetidine ring contributes to steric hindrance and potential hydrogen-bonding interactions .

Synthesis and Manufacturing

Ring-Closing Strategies

Azetidine rings are commonly synthesized via cyclization reactions. For 1-(1-Methylazetidin-3-yl)ethanol, potential routes include:

  • Gabriel Synthesis: Reaction of a β-amino alcohol with phthalimide, followed by deprotection.

  • Nucleophilic Ring-Opening: Using epichlorohydrin derivatives with methylamine to form the azetidine backbone.

Functionalization Steps

  • Methylation: Introducing the methyl group via alkylation of the azetidine nitrogen using methyl iodide or dimethyl sulfate.

  • Ethanol Attachment: Hydroxyl group introduction through reduction of a ketone precursor (e.g., using NaBH4 or LiAlH4) .

Industrial Scale-Up

Optimized conditions for large-scale production may involve:

  • Catalytic Hydrogenation: To reduce intermediates efficiently.

  • Continuous-Flow Reactors: Enhancing yield and minimizing byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Azetidine ring protons: δ 2.5–3.5 ppm (complex splitting due to ring strain).

    • Methyl group (N–CH3): δ 2.1–2.3 ppm (singlet).

    • Ethanol protons: δ 1.2–1.4 ppm (-CH2CH2OH), δ 3.6–3.8 ppm (-OH).

  • ¹³C NMR:

    • Azetidine carbons: δ 45–60 ppm.

    • Ethanol carbons: δ 20–25 ppm (-CH2), δ 60–65 ppm (-CH2OH) .

Mass Spectrometry

  • ESI-MS: Predominant peak at m/z 115.17 (M+H)+.

  • Fragmentation patterns include loss of H2O (m/z 97.12) and ring-opening products.

CompoundKey DifferencesBiological Activity
(1-Methylazetidin-3-yl)methanamine Amine group instead of ethanolAntimicrobial, enzyme inhibition
1-Benzhydryl-3-methylazetidin-3-yl derivativesBulky aryl substituentsCOX-2 inhibition, antioxidant

Industrial and Research Applications

Pharmaceutical Intermediates

1-(1-Methylazetidin-3-yl)ethanol serves as a precursor for:

  • Chiral Ligands: In asymmetric catalysis.

  • Bioactive Molecules: Functionalization into analgesics or antivirals .

Material Science

  • Polymer Modification: Incorporation into polyamides for enhanced thermal stability.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Ni).

Future Research Directions

Unresolved Questions

  • Metabolic Pathways: In vivo stability and detoxification mechanisms.

  • Stereochemical Effects: Impact of azetidine ring puckering on biological activity.

Computational Modeling

  • Molecular Dynamics Simulations: To predict binding affinities for neurological targets.

  • QSAR Studies: Correlating substituent effects with pharmacological profiles .

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